molecular formula C14H12N2 B14599983 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 60705-37-5

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No.: B14599983
CAS No.: 60705-37-5
M. Wt: 208.26 g/mol
InChI Key: HHIJTCWCNFJRKY-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the 7th position and a phenyl group at the 2nd position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[5,1-c]triazine: Contains a triazine ring fused with a pyrazole ring.

    Thieno[2,3-b]pyridine: Contains a thiophene ring fused with a pyridine ring.

Uniqueness

7-Methyl-2-phenylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60705-37-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

7-methyl-2-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-6-5-9-13-10-14(15-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

HHIJTCWCNFJRKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC(=NN12)C3=CC=CC=C3

Origin of Product

United States

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